molecular formula C17H14N4O4 B2830355 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941876-08-0

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide

Cat. No.: B2830355
CAS No.: 941876-08-0
M. Wt: 338.323
InChI Key: ALUWLTHGVORBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Pyrido[1,2-a]pyrimidinone analogs have been identified as a promising class of compounds in drug discovery research . Specifically, research into closely related structures has demonstrated their potential as inhibitors of key biological targets. For instance, certain derivatives have shown activity as allosteric inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), a crucial viral enzyme for HIV-1 replication . Other structural analogs based on the pyrido[1,2-a]pyrimidinone core are being investigated for their use as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are relevant in the study of proliferative diseases such as cancer . The core structure allows for strategic modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific applications. This compound is offered exclusively for laboratory research to further investigate these and other potential mechanisms of action.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLTHGVORBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrimidinone Core

      Starting Materials: 2,6-dimethylpyridine and ethyl acetoacetate.

      Reaction Conditions: The initial step involves the condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core.

  • Nitration

      Starting Materials: The pyrido[1,2-a]pyrimidinone core.

      Reaction Conditions: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Amidation

      Starting Materials: The nitrated pyrido[1,2-a]pyrimidinone and 4-aminobenzoyl chloride.

      Reaction Conditions: The final step involves the reaction of the nitrated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Often performed under mild conditions to avoid over-reduction.

      Products: Reduction of the nitro group to an amine is a common transformation.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, research is ongoing to evaluate the therapeutic potential of this compound. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide moiety is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. The pyrido[1,2-a]pyrimidinone core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

  • N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethoxybenzamide (G746-0232): This analog replaces the 4-nitro group with a 2-ethoxy substituent. Molecular weight (C₁₉H₁₉N₃O₃, 337.38 g/mol) and solubility properties differ due to the electron-donating ethoxy group, which may reduce electrophilicity compared to the nitro derivative.
  • N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides: These compounds feature a benzylamide group and a 2-hydroxyl substituent. Despite structural differences, they exhibit uniform analgesic activity in the acetic acid writhing test (ED₅₀ ~25–30 mg/kg), suggesting that substitution at the 3-position (amide vs.

Core Modifications in Pyrido-Pyrimidine Derivatives

  • 4-Hydroxyquinolin-2-ones: Bioisosteres of pyrido-pyrimidines, these compounds lack the pyrimidine nitrogen. Analogs with 3-carboxamide substituents show comparable analgesic activity, indicating that the pyrido-pyrimidine core can mimic the pharmacophore of 4-hydroxyquinolin-2-ones .
  • Chromen-Pyrazolo-Pyrimidine Hybrids (e.g., Example 53 in ): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide incorporate a chromenone-pyrazolo-pyrimidine hybrid core.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide Pyrido[1,2-a]pyrimidine 4-Nitrobenzamide C₁₈H₁₆N₄O₄ 360.35 Not reported (inferred analgesic)
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethoxybenzamide (G746-0232) Pyrido[1,2-a]pyrimidine 2-Ethoxybenzamide C₁₉H₁₉N₃O₃ 337.38 Not reported
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Pyrido[1,2-a]pyrimidine Benzylcarboxamide C₁₉H₁₈N₄O₃ 350.37 ED₅₀ ~25–30 mg/kg (analgesic)
4-Hydroxyquinolin-2-one analogs Quinolinone 3-Carboxamide Varies ~250–300 ED₅₀ ~20–35 mg/kg (analgesic)

Research Findings and Discussion

  • Bioisosteric Relationships: The pyrido[1,2-a]pyrimidine core acts as a bioisostere for 4-hydroxyquinolin-2-ones, retaining analgesic efficacy despite structural differences. This suggests that the core’s electronic profile (e.g., hydrogen-bonding capacity) is critical .
  • Synthetic Robustness : Pyrido-pyrimidine derivatives are synthesized via straightforward condensation reactions, enabling rapid analog development , whereas chromen-pyrazolo-pyrimidines require advanced cross-coupling methods .

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrido[1,2-a]pyrimidine core with specific substituents that enhance its biological activity. The presence of the nitro group and the amide linkage contributes significantly to its interaction with biological targets.

PropertyValue
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
IUPAC NameThis compound

The mechanism of action for this compound involves its ability to interact with specific molecular targets. It is hypothesized to function primarily as an enzyme inhibitor by binding to active sites or modulating receptor activity. The nitrobenzamide moiety facilitates non-covalent interactions such as hydrogen bonding with target proteins, potentially leading to inhibition of critical pathways in cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity:

  • Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

2. Antimicrobial Properties:

  • Compounds in this class have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects:

  • Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory mediators and pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrido[1,2-a]pyrimidine family:

Study 1: Inhibition of Dihydrofolate Reductase

  • A study conducted by Queener et al. evaluated the inhibitory effects of pyrido[1,2-a]pyrimidines on DHFR. The results indicated that modifications on the pyridine ring significantly enhanced inhibitory potency compared to unmodified analogs .

Study 2: Anticancer Screening

  • In a screening of various pyrido[1,2-a]pyrimidine derivatives for anticancer activity against a panel of cancer cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range .

Q & A

Q. What are the recommended synthetic routes for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Condensation of aminopyrimidines with malonic esters or ketones under high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures) to form the pyrido[1,2-a]pyrimidinone core .
  • Functionalization : Introduction of the 4-nitrobenzamide group via nucleophilic acyl substitution using activated 4-nitrobenzoyl chloride in polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (60–80°C) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Q. Key considerations :

  • Temperature control during cyclization prevents side reactions like decarboxylation.
  • Solvent choice (e.g., DMSO enhances solubility but may require longer reaction times).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • 1H/13C NMR resolves substitution patterns (e.g., methyl groups at positions 2 and 9, nitrobenzamide protons). Aromatic protons in the pyrido[1,2-a]pyrimidinone core show downfield shifts (δ 8.0–9.0 ppm) due to electron-withdrawing effects .
  • X-ray crystallography :
    • SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry :
    • High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 379.1) and fragmentation pathways (e.g., cleavage of the amide bond or nitro group loss) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases, leveraging the nitrobenzamide group’s electron-deficient aromatic ring for π-π interactions .
  • Anti-inflammatory screening : Acetic acid-induced writhing model in rodents to measure analgesic efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities?

  • Reproducibility checks :
    • Validate reaction conditions (e.g., inert atmosphere for nitro group stability) .
    • Compare purity metrics (HPLC vs. NMR integration) to rule out impurities skewing bioactivity .
  • Structure-activity relationship (SAR) studies :
    • Synthesize analogs (e.g., replacing nitro with cyano or methoxy groups) to isolate contributions of specific substituents to activity .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking :
    • Use AutoDock Vina or Schrödinger Maestro to model interactions with COX-2 or HIV-1 integrase. The nitro group may form hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2) .
  • MD simulations :
    • GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can synthetic protocols be optimized for scalability without compromising enantiomeric purity?

  • Flow chemistry :
    • Continuous-flow reactors reduce reaction times and improve heat transfer during high-temperature cyclization steps .
  • Catalyst screening :
    • Test Pd/C or Ni catalysts for nitro group reductions (if required), monitoring enantioselectivity via chiral HPLC .

Q. What strategies address low solubility in aqueous media during formulation studies?

  • Prodrug design :
    • Introduce phosphate or glycoside groups at the pyrimidinone oxygen to enhance hydrophilicity .
  • Nanoformulation :
    • Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Methodological Guidance for Data Interpretation

Q. Interpreting conflicting bioactivity data across cell lines or animal models

  • Dose-response normalization :
    • Express activity as % inhibition relative to positive controls (e.g., celecoxib for COX-2) to account for assay variability .
  • Metabolic stability assays :
    • Use liver microsomes to identify rapid degradation (e.g., nitro reduction) that may reduce in vivo efficacy .

Q. Validating target engagement in complex biological systems

  • Cellular thermal shift assay (CETSA) :
    • Monitor protein denaturation curves to confirm compound binding to intended targets (e.g., kinases) .
  • Click chemistry probes :
    • Incorporate alkyne tags for pull-down assays and LC-MS/MS target identification .

Q. Table 1. Comparative bioactivity of structural analogs

AnalogIC50 (COX-2, µM)Anticancer (HeLa, µM)Reference
4-Nitrobenzamide (target)0.4512.3
4-Cyanobenzamide1.228.7
4-Methoxybenzamide>10>50

Q. Table 2. Optimal reaction conditions for core synthesis

ParameterConditionOutcome (Yield)
SolventDiphenyl oxide/biphenyl (1:1)78%
Temperature250°C, 2 hMinimal byproducts
CatalystNone (thermal cyclization)High purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.